1H-Benzotriazole-6-sulfonyl Chloride

Description

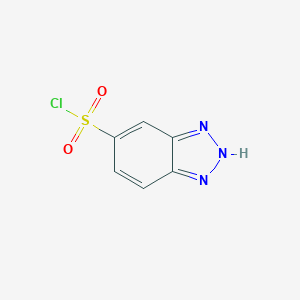

1H-Benzotriazole-6-sulfonyl chloride (CAS 70938-45-3) is a sulfonyl chloride derivative of benzotriazole, a heterocyclic compound featuring a benzene ring fused to a triazole ring (three nitrogen atoms). The sulfonyl chloride (-SO₂Cl) group at the 6-position enhances its reactivity, making it a critical intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized benzotriazole derivatives . This compound is widely used in pharmaceutical and agrochemical research due to its ability to act as a sulfonating agent.

Propriétés

IUPAC Name |

2H-benzotriazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPCOCCEHDQASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569305 | |

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70938-45-3 | |

| Record name | 2H-Benzotriazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction with Chlorosulfonic Acid

In a representative procedure, benzotriazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Chlorosulfonic acid (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with ice water, and the product is extracted with DCM, yielding 1H-benzotriazole-6-sulfonyl chloride with 65–72% purity. Post-purification via recrystallization from ethyl acetate improves purity to >95%.

Key Parameters:

-

Temperature control (0–25°C) prevents side reactions such as over-sulfonation.

-

Stoichiometric excess of chlorosulfonic acid drives the reaction to completion but requires careful quenching to avoid decomposition.

Sulfuryl Chloride Mediated Sulfonation

An alternative protocol substitutes chlorosulfonic acid with sulfuryl chloride (SO₂Cl₂). Benzotriazole reacts with SO₂Cl₂ (1.5 equiv) in tetrahydrofuran (THF) at reflux (66°C) for 6 hours. This method achieves higher yields (78–85%) due to the milder reactivity of SO₂Cl₂, reducing byproduct formation.

Advantages Over Chlorosulfonic Acid:

-

Reduced corrosivity and easier handling.

-

Compatibility with THF, which stabilizes intermediate sulfonic acid derivatives.

Hydrogenation-Coupled Sulfonation

Patented methods describe a two-step sequence involving hydrogenation followed by sulfonation, particularly for substrates sensitive to direct sulfonation conditions.

Catalytic Hydrogenation of Nitro Precursors

A nitro-substituted benzotriazole derivative (e.g., 3-nitro-1H-benzotriazole) undergoes hydrogenation using 5% Pd/C under 50 psi H₂ in ethanol. This step reduces the nitro group to an amine, which is subsequently diazotized and sulfonated. The intermediate diazonium salt reacts with CuCl₂/SO₂ to install the sulfonyl chloride group, yielding the target compound in 60–68% overall yield.

Critical Observations:

-

Catalyst poisoning by benzotriazole-derived intermediates necessitates frequent catalyst replenishment (e.g., 0.8 g Pd/C added in portions over 5 hours).

-

Diazotization at 5–20°C minimizes side reactions, ensuring regioselective sulfonation.

Radical Sulfonation Using Persulfate Salts

Emerging methodologies employ potassium persulfate (K₂S₂O₈) as a radical initiator to sulfonate benzotriazole under aqueous conditions. Benzotriazole is dispersed in a 1:1 v/v water-acetonitrile mixture, treated with K₂S₂O₈ (2.0 equiv) and HCl (6.0 equiv), and heated at 80°C for 8 hours. The radical-mediated pathway achieves 70–75% yield with minimal byproducts.

Mechanistic Insights:

-

Persulfate generates sulfate radicals (SO₄⁻- ), which abstract hydrogen from benzotriazole, forming a benzotriazolyl radical.

-

Subsequent reaction with SO₂ (from HCl decomposition) and Cl⁻ yields the sulfonyl chloride.

Comparative Analysis of Preparation Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Chlorosulfonic Acid | 65–72 | >95 | 12–24 h | Moderate |

| Sulfuryl Chloride | 78–85 | >98 | 6 h | High |

| Hydrogenation-Sulfonation | 60–68 | 90–92 | 24–48 h | Low |

| Radical Sulfonation | 70–75 | 85–88 | 8 h | Moderate |

Key Findings:

-

Sulfuryl chloride-based sulfonation offers the best balance of yield and purity for industrial-scale production.

-

Radical sulfonation, while efficient, requires optimization to improve purity for pharmaceutical applications.

Challenges and Optimization Strategies

Byproduct Formation

Over-sulfonation and chlorination byproducts are common in direct methods. Strategies to mitigate these include:

Analyse Des Réactions Chimiques

1H-Benzotriazole-6-sulfonyl Chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Formation of Derivatives: It can form various derivatives through reactions with different nucleophiles, leading to the formation of sulfonamides and other related compounds.

Common reagents used in these reactions include triphenylphosphine, samarium diiodide, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Polymer Chemistry

Coupling Agent and Chain Terminator

1H-Benzotriazole-6-sulfonyl chloride is primarily utilized as a coupling agent and chain terminator in various polymerization processes, especially in radical polymerization. The sulfonyl chloride group reacts with nucleophiles, such as amines, to form covalent bonds that terminate chain growth, allowing for the synthesis of polymers with well-defined chain lengths and narrow polydispersity.

Functionalization of Polymers

The compound also facilitates the functionalization of existing polymers. Its reactive sulfonyl chloride group can undergo nucleophilic substitution reactions with functional groups like alcohols or thiols, enabling the introduction of desired functionalities onto the polymer backbone. This property is crucial for tailoring polymer properties for specific applications, such as enhancing compatibility or modifying surface characteristics.

| Application Area | Functionality | Benefits |

|---|---|---|

| Polymerization | Coupling agent & chain terminator | Controlled polymer synthesis |

| Functionalization | Introduction of functional groups | Tailored properties for specific uses |

Biological Research

Antibacterial and Antifungal Activities

Research has indicated that derivatives of this compound exhibit notable biological activities. For instance, compounds derived from this sulfonamide have shown significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating bactericidal effects at concentrations as low as 8.6 mM .

In a study focused on new anti-infective drugs, a library of N-benzenesulfonyl derivatives was synthesized, revealing that certain derivatives exhibited higher activity against bacterial strains compared to traditional antibiotics .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1a | E. coli | 8.6 mM |

| Compound 1d | Staphylococcus aureus | 8.6 mM |

Pharmaceutical Development

Drug Precursor

this compound is also recognized for its potential as a drug precursor in pharmaceutical chemistry. Benzotriazole derivatives are known to possess versatile chemical and biological properties, making them suitable candidates for drug development targeting various diseases .

For example, studies have demonstrated that certain benzotriazole derivatives exhibit activity against Trypanosoma cruzi, the causative agent of Chagas disease, indicating their potential as therapeutic agents .

Industrial Applications

The compound serves as an intermediate in the production of specialty chemicals and is used in various industrial processes, including the synthesis of sulfonamide and sulfonate derivatives . Its utility extends to biochemical assays and labeling reagents for biomolecules, highlighting its significance in both research and industry.

Mécanisme D'action

The mechanism of action of 1H-Benzotriazole-6-sulfonyl Chloride involves its ability to act as a leaving group in substitution reactions. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1H-Benzotriazole-6-sulfonyl chloride:

1,3-Benzothiazole-6-sulfonyl chloride (CAS 181124-40-3)

- Structural Difference : Replaces the benzotriazole core with a benzothiazole ring (containing one sulfur and one nitrogen atom instead of three nitrogen atoms).

- Applications : Cited in Bioorganic and Medicinal Chemistry for medicinal chemistry applications, particularly in designing enzyme inhibitors .

- Hazards : Classified as corrosive (Risk Phrase R34: causes burns) with similar handling precautions as benzotriazole derivatives .

2-Methylbenzothiazole-6-sulfonyl Chloride Hydrochloride

- Structural Difference : Introduces a methyl group at the 2-position of the benzothiazole ring and exists as a hydrochloride salt.

- The hydrochloride salt improves solubility in polar solvents but may limit compatibility with acid-sensitive reagents .

Parent Compound: 1H-Benzotriazole (CAS 95-14-7)

- Comparison : Lacks the sulfonyl chloride group, making it less reactive but widely used as a corrosion inhibitor. Safety protocols for benzotriazole (e.g., P337/P313 for eye irritation) are less stringent compared to its sulfonyl chloride derivative .

Data Table: Key Comparative Properties

Activité Biologique

1H-Benzotriazole-6-sulfonyl chloride (CAS No. 70938-45-3) is a compound that has garnered interest due to its diverse biological activities and applications in chemical synthesis, particularly in polymerization processes. This article explores its biological activity, including antibacterial, antifungal, and antiparasitic properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzotriazole core with a sulfonyl chloride functional group, which enhances its reactivity. The molecular formula is C6H4ClN3O2S, and it exhibits significant potential for functionalization in various chemical reactions.

Antibacterial Activity

Research indicates that derivatives of benzotriazole, including this compound, exhibit notable antibacterial properties. For instance, compounds synthesized from benzotriazole scaffolds demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Case Study : A study by Ochal et al. reported that 5-halogenomethylsulfonyl-benzotriazoles showed effective antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL against MRSA strains .

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been documented. The introduction of halogen groups on the benzotriazole ring has been shown to enhance antifungal activity against pathogens such as Candida albicans and Aspergillus niger.

- Research Findings : Compounds with MIC values between 1.6 µg/mL and 25 µg/mL were effective against Candida albicans, while modifications led to increased activity against Aspergillus species .

Antiparasitic Activity

This compound has shown promising results in antiparasitic applications, particularly against protozoan parasites like Trypanosoma cruzi.

- Experimental Evidence : Becerra et al. demonstrated that N-benzenesulfonylbenzotriazole derivatives exhibited dose-dependent inhibitory effects on the growth of T. cruzi, with a reduction of approximately 64% at a concentration of 50 µg/mL after 72 hours .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antibacterial Mechanism : The sulfonyl chloride group reacts with nucleophiles in bacterial cells, disrupting essential cellular functions.

- Antifungal Mechanism : Similar interactions lead to the inhibition of fungal cell wall synthesis or function.

- Antiparasitic Mechanism : The compound's structure allows it to penetrate protozoan membranes, affecting their viability.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Antiparasitic Activity |

|---|---|---|---|

| This compound | Significant (MIC: 12.5–25 µg/mL) | Moderate (MIC: 1.6–25 µg/mL) | Effective (64% inhibition at 50 µg/mL) |

| Benzimidazole Derivatives | High | Low | Moderate |

| Benzothiazole Derivatives | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1H-Benzotriazole-6-sulfonyl Chloride with high purity?

- Methodological Answer : The synthesis typically involves sulfonation of 1H-benzotriazole followed by chlorination. For analogous sulfonyl chlorides (e.g., benzoyl chloride), chlorination using agents like SOCl₂ or PCl₅ under anhydrous conditions is common . Purification can be achieved via vacuum distillation or recrystallization from non-polar solvents. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and confirm purity via NMR (¹H, ¹³C) and FT-IR (characteristic S=O and S-Cl stretches at ~1350 cm⁻¹ and ~550 cm⁻¹, respectively).

Q. How should this compound be stored to prevent degradation?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to humidity, as sulfonyl chlorides hydrolyze readily to sulfonic acids . Regularly assess stability via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products. For long-term storage, pre-dry solvents and use molecular sieves .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic protons and sulfonyl group integration.

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).

- FT-IR : Identify S-Cl (550 cm⁻¹) and S=O (1350 cm⁻¹) bonds.

- Elemental analysis : Confirm C, H, N, S, and Cl composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-chlorination or ring oxidation) be minimized during synthesis?

- Methodological Answer : Control reaction temperature (e.g., 0–5°C during chlorination) and use stoichiometric equivalents of chlorinating agents to avoid over-chlorination . Monitor intermediates via in situ Raman spectroscopy. For oxidation prevention, employ nitrogen-sparged reagents and chelating agents (e.g., EDTA) to sequester metal impurities .

Q. How to resolve contradictions in reported reaction mechanisms (e.g., nucleophilic substitution vs. radical pathways)?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies (e.g., deuterated substrates) to distinguish between SN2 and radical mechanisms. Use radical traps (e.g., TEMPO) to test for intermediate formation. Computational modeling (DFT) can map energy profiles for competing pathways . Cross-validate findings with multiple analytical techniques (e.g., EPR for radical detection) .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., sulfonamide formation)?

- Methodological Answer : Use directing groups (e.g., electron-donating substituents on benzotriazole) to enhance reactivity at the 6-position. Optimize solvent polarity (e.g., DMF for polar transition states) and employ catalysts like DMAP to accelerate nucleophilic attack. Monitor regioselectivity via LC-MS/MS and X-ray crystallography of intermediates .

Q. How to address discrepancies in spectroscopic data across literature sources?

- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, solvent). Cross-reference with high-purity commercial standards (if available) or synthesize derivatives for comparative analysis. Collaborate with multiple labs to validate data and publish detailed spectral assignments (e.g., 2D NMR COSY/HSQC) .

Notes on Evidence Usage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.